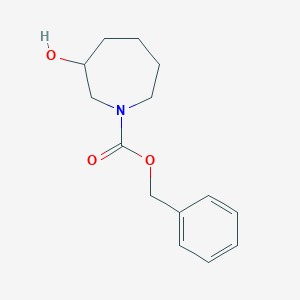

Benzyl 3-hydroxyazepane-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

benzyl 3-hydroxyazepane-1-carboxylate |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 |

InChI Key |

ADANQYYHJVOFNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Aspects and Control in Benzyl 3 Hydroxyazepane 1 Carboxylate Research

Determination and Assignment of Absolute Stereochemistry

The unambiguous assignment of the absolute stereochemistry of benzyl (B1604629) 3-hydroxyazepane-1-carboxylate is fundamental for its characterization. A definitive method for this determination involves relating the compound to a known stereochemical standard. Research has established the absolute configuration of the enantiomers of this compound through a combination of chiral separation and chemical correlation.

In one key study, the enantiomers of the closely related tert-butyl 3-hydroxyazepane-1-carboxylate were separated using preparative chiral supercritical fluid chromatography (SFC). The levorotatory enantiomer, (-)-tert-butyl 3-hydroxyazepane-1-carboxylate, was then chemically converted into the corresponding benzyl carbamate (B1207046). This was achieved through a deprotection/reprotection protocol, which yielded (R)-(-)-benzyl 3-hydroxyazepane-1-carboxylate. The resulting compound exhibited a specific rotation of [α]²⁵D = -18.5 (c 0.40, CHCl₃), confirming its (R)-configuration by comparison with literature data. Consequently, the dextrorotatory enantiomer, (+)-tert-butyl 3-hydroxyazepane-1-carboxylate, was assigned the (S)-configuration, which by extension applies to the corresponding benzyl carbamate.

Another powerful and widely used technique for determining the absolute configuration of chiral alcohols is Mosher's ester analysis. This NMR-based method involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct chemical shifts for protons near the stereocenter in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be reliably deduced. This method provides a robust alternative to chemical correlation for assigning the stereochemistry of benzyl 3-hydroxyazepane-1-carboxylate.

Table 1: Chiroptical Data for this compound Enantiomers

| Enantiomer | Specific Rotation ([α]²⁵D) | Concentration and Solvent |

|---|

Chiral Purity and Enantiomeric Excess in Synthetic Procedures

The synthesis of enantiomerically pure compounds is a significant goal in organic chemistry. The chiral purity of a sample of this compound is typically quantified by its enantiomeric excess (ee), which is a measure of the predominance of one enantiomer over the other. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common and reliable methods for determining the enantiomeric excess of this compound.

These chromatographic techniques are capable of separating the (R)- and (S)-enantiomers, allowing for their quantification. The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds, including cyclic amino alcohol derivatives.

In the context of synthetic procedures, achieving high enantiomeric excess can be accomplished through two primary strategies: asymmetric synthesis or chiral resolution. Asymmetric synthesis aims to create the desired enantiomer selectively from an achiral or prochiral starting material using a chiral catalyst, reagent, or auxiliary. Chiral resolution, on the other hand, involves the separation of a racemic mixture. As demonstrated in the determination of its absolute stereochemistry, preparative chiral SFC can be employed to resolve racemic tert-butyl 3-hydroxyazepane-1-carboxylate, which can then be converted to the desired benzyl carbamate with high enantiomeric purity. The analytical version of this technique is then used to confirm the enantiomeric excess of the final product, which often exceeds 98% ee.

Table 2: Methods for Determining Chiral Purity

| Method | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation and quantification of (R)- and (S)-enantiomers to determine enantiomeric excess. |

| NMR Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral lanthanide shift reagent, inducing separate signals for the enantiomers. | Can be used for determination of enantiomeric composition, though less common than chromatographic methods. |

Stereocontrol Mechanisms in Azepane Ring Functionalization

The functionalization of the azepane ring in this compound presents the challenge of controlling the stereochemical outcome of reactions at positions other than the existing stereocenter. The hydroxyl group at the C3 position can play a crucial role in directing the stereoselectivity of such transformations through various mechanisms, primarily neighboring group participation and steric hindrance.

Steric hindrance is another key factor in stereocontrol. The C3-hydroxyl group, along with its protecting group if any, can sterically block one face of the azepane ring. Reagents will then preferentially approach from the less hindered face, leading to a diastereoselective outcome. For example, in the epoxidation of an unsaturated azepane precursor, the directing effect of a nearby hydroxyl or ammonium (B1175870) group can lead to the formation of one diastereomer of the epoxide with high selectivity. The hydroxyl group can direct the epoxidizing agent (e.g., m-CPBA) to the syn face of the double bond through hydrogen bonding.

Applications in Advanced Organic Synthesis

Benzyl (B1604629) 3-hydroxyazepane-1-carboxylate as a Chiral Building Block

The significance of Benzyl 3-hydroxyazepane-1-carboxylate in asymmetric synthesis lies in its stereochemically defined structure. The presence of a hydroxyl group at the 3-position of the azepane ring introduces a chiral center, making both the (R)- and (S)-enantiomers valuable synthons for the preparation of enantiomerically pure target molecules. bldpharm.com The carbamate (B1207046) functionality not only protects the nitrogen atom but also influences the conformational properties of the seven-membered ring, which can be exploited to control the stereochemical outcome of subsequent reactions.

The utility of chiral building blocks like this compound is paramount in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomer. The azepane core is a recurring motif in a variety of natural products and bioactive molecules that exhibit a wide range of medicinal properties. nih.gov

A summary of the key properties of (R)-Benzyl 3-hydroxyazepane-1-carboxylate is presented in the table below.

| Property | Value |

| CAS Number | 253782-22-8 |

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.31 g/mol |

| Appearance | Inquire |

| Purity | Inquire |

Role in the Synthesis of Complex Molecular Architectures

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a key structural feature in numerous biologically active compounds, including alkaloids and synthetic pharmaceuticals. nih.gov this compound serves as an excellent starting point for the stereoselective synthesis of these complex molecules. The hydroxyl group can be readily transformed into other functionalities, or it can direct the introduction of new stereocenters, while the protected nitrogen allows for selective modifications at other positions of the ring.

While direct total syntheses employing this compound are not extensively documented in readily available literature, the strategic importance of chiral azepane derivatives is well-established. For instance, the synthesis of heavily hydroxylated azepane iminosugars, which are of interest for their potential therapeutic properties, often involves the stereoselective functionalization of a pre-existing azepane core. nih.gov The principles applied in these syntheses highlight the potential of versatile building blocks like this compound.

Precursor in the Development of Functionalized Azepane Derivatives

The chemical reactivity of this compound allows for its elaboration into a wide range of functionalized azepane derivatives. The secondary alcohol can be oxidized to a ketone, providing access to oxo-azepanes, which are also valuable synthetic intermediates. mdpi.com Furthermore, the hydroxyl group can be derivatized to introduce different substituents, thereby modulating the steric and electronic properties of the molecule.

The development of efficient methods for the synthesis of functionalized azepanes is an active area of research, driven by the therapeutic potential of this class of compounds. nih.gov For example, the synthesis of substituted oxo-azepines has been explored as a route to novel glycosidase inhibitors and other bioactive molecules. mdpi.com Although not starting directly from this compound, these studies demonstrate the importance of having access to well-defined, functionalized azepane precursors. The strategic placement of the hydroxyl group in this compound makes it an ideal candidate for such synthetic endeavors.

The derivatization of the benzyl carbamate protecting group can also be a key step in the synthesis of target molecules, allowing for the introduction of alternative substituents on the nitrogen atom. This flexibility further enhances the utility of this compound as a versatile precursor in organic synthesis.

Computational and Theoretical Investigations of Azepane Systems

Quantum Chemical Studies on Azepane Conformational Analysis

The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy shapes. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these systems to identify stable conformers and the transition states that connect them. nih.gov

High-level electronic structure calculations have been used to perform holistic conformational analyses of azepane and related seven-membered heterocycles. nih.gov Studies have shown that, similar to its carbocyclic analog cycloheptane, the twist-chair conformation is typically the most stable for azepane. The chair conformation is often identified as a key transition state in the interconversion between different twist-chair forms. nih.gov The presence of the nitrogen heteroatom can influence the relative energies of various conformations compared to cycloheptane. For instance, in some substituted azepanes, the chair conformation has been identified as the most stable energetic minimum. nih.gov

These computational approaches are crucial for selecting the correct and most stable conformer for further studies, such as molecular docking or QSAR, ensuring that the modeled structure is energetically favorable. nih.gov The choice of theoretical level and basis set is important for obtaining accurate energy calculations. nih.govresearchgate.net Methods like B3LYP, M06-2X, and MP2 with appropriate basis sets are commonly used for geometry optimization and energy calculations of flexible organic molecules. nih.gov

| Conformation | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Twist-Chair | 0.00 | High-Level Electronic Structure Calculations nih.gov |

| Chair | Transition State | High-Level Electronic Structure Calculations nih.gov |

| Boat | Higher Energy | High-Level Electronic Structure Calculations nih.gov |

Molecular Modeling Approaches for Azepane Derivatives

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For azepane derivatives, these approaches are vital for designing new therapeutic agents and understanding their interactions with biological targets. nih.govmdpi.com

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity. nih.gov For azepane scaffolds, this involves synthesizing and testing various analogs to determine how modifications to the core structure affect their therapeutic properties.

A notable example involves the investigation of N-benzylated bicyclic azepanes as inhibitors of monoamine transporters, which are important targets for neuropsychiatric disorders. nih.govacs.org In these studies, researchers prepared a series of analogs by modifying the benzyl (B1604629) group. For example, the introduction of halogen substituents at different positions on the phenyl ring was found to significantly alter the inhibitory potency against the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). acs.org

These SAR studies revealed that while a para-chloro substituent decreased NET inhibition, ortho- and meta-chloro or meta-bromo substituents led to a strong increase in potency against all three transporters. acs.org Such findings are critical for lead optimization, guiding medicinal chemists in the design of more potent and selective drug candidates. researchgate.net The enantioselective synthesis of azepane scaffolds is also crucial, as stereochemistry often plays a significant role in biological activity. acs.orgchemistryviews.org

| Compound Analogue (Substituent) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| Unsubstituted (Parent) | 60 | 230 | 250 |

| p-Chloro | >1000 | >1000 | >1000 |

| m-Chloro | 14 | 150 | 150 |

| o-Chloro | 32 | 260 | 310 |

| m-Bromo | 11 | 120 | 130 |

Data derived from research on N-benzylated bicyclic azepanes. acs.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. dntb.gov.ua This technique is widely used to study the interactions of azepane derivatives with their biological receptors, providing insights into the binding mode and affinity. nih.govresearchgate.netnih.gov Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity is often estimated using a scoring function, which helps in prioritizing compounds for synthesis and biological testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of compounds and their biological activities. nih.gov For azepane derivatives, 3D-QSAR models have been developed to understand the structural requirements for affinity to specific receptors, such as dopamine D4 receptors. researchgate.net These models use molecular field analysis to identify regions around the scaffold where steric bulk or electrostatic charge positively or negatively influences activity, thereby guiding the design of new, more potent ligands. researchgate.netresearchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Diazepine (3a) | OmpA (2ge4) | -7.54 |

| Oxazepine (4a) | OmpA (2ge4) | -7.73 |

| Ciprofloxacin (Reference) | OmpA (2ge4) | -6.95 |

| Diazepine (3a) | Exo-1,3-beta-glucanase (4m80) | -8.23 |

| Oxazepine (4a) | Exo-1,3-beta-glucanase (4m80) | -7.87 |

| Clotrimazole (Reference) | Exo-1,3-beta-glucanase (4m80) | -6.23 |

Data adapted from a study on novel azepine derivatives. nih.gov

Theoretical Insights into Reaction Mechanisms for Azepane Formation and Rearrangements

Computational chemistry is also applied to elucidate the step-by-step mechanisms of chemical reactions. researchgate.net For azepanes, theoretical studies can provide valuable insights into the pathways of their formation and subsequent rearrangements.

One common route to azepane rings involves intramolecular cyclization. nih.govacs.org Theoretical models can map the reaction pathway for such processes, for example, the nucleophilic attack of a tethered amine onto an electrophilic center to form the seven-membered ring. Proposed mechanisms often involve intermediates like cyclic hemiaminals and iminium ions, whose existence and energetics can be evaluated computationally. nih.gov

More complex, cascade reactions have also been investigated. For instance, a rhodium(II)-catalyzed reaction of dienyltriazoles to form fused dihydroazepines is proposed to proceed through a sequential intramolecular cyclopropanation followed by a 1-aza-Cope rearrangement. nih.gov Mechanistic studies, supported by computational analysis, suggest the formation of a transient 1-imino-2-vinylcyclopropane intermediate that rapidly rearranges to the final azepine product. nih.gov These theoretical insights are crucial for understanding reaction outcomes and developing new synthetic methodologies. dntb.gov.ua

Crystal Structure Database (CSD) Analysis for Geometrical Parameters

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. cam.ac.uknih.gov Analyzing the data within the CSD allows for the systematic investigation of the geometric parameters (bond lengths, bond angles, and torsion angles) of specific structural motifs, such as the azepane ring. nih.gov

By searching the CSD for all crystal structures containing an azepane fragment, researchers can derive statistically averaged geometrical data. uea.ac.ukresearchgate.net This information provides a baseline for the expected geometry of the azepane ring in the solid state. Such analyses can reveal preferred conformations and the extent of structural variation in response to different substitution patterns or crystal packing forces. For example, analysis can confirm the prevalence of twist-chair or chair-like conformations and provide precise values for the puckering parameters of the seven-membered ring. This empirical data derived from experimental structures serves as an excellent benchmark for validating the results of theoretical calculations, such as the quantum chemical studies mentioned in section 5.1.

| Parameter | Typical Value Range (from CSD) |

|---|---|

| C-N Bond Length | 1.45 - 1.48 Å |

| C-C Bond Length | 1.52 - 1.55 Å |

| C-N-C Bond Angle | 110 - 114° |

| C-C-C Bond Angle | 112 - 118° |

| C-C-N Bond Angle | 110 - 115° |

| Ring Torsion Angles | Highly variable, defining twist/chair/boat forms |

Note: These are generalized values representing typical ranges found in the Cambridge Structural Database for saturated azepane rings.

Future Research Directions in Benzyl 3 Hydroxyazepane 1 Carboxylate Studies

Emerging Synthetic Technologies for Azepane Derivatization

The derivatization of the azepane core, and specifically scaffolds like benzyl (B1604629) 3-hydroxyazepane-1-carboxylate, is being revolutionized by a host of cutting-edge synthetic technologies. These methods offer unprecedented control over stereochemistry and regioselectivity, paving the way for the creation of diverse and complex azepane libraries.

Late-Stage C-H Functionalization: A paramount challenge in synthetic chemistry is the selective functionalization of C-H bonds. Recent advancements in transition-metal catalysis, including palladium, rhodium, and iridium-based systems, are enabling the direct modification of the azepane ring at positions that were traditionally difficult to access. This approach allows for the introduction of various substituents in the final steps of a synthetic sequence, rapidly generating analogues of benzyl 3-hydroxyazepane-1-carboxylate with tailored properties.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology can be harnessed to introduce novel functional groups onto the azepane scaffold. For instance, the generation of radical intermediates from activated precursors allows for alkylation, arylation, and amination reactions at various positions on the azepane ring, expanding the chemical space accessible from this compound.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled stereoselectivity. Biocatalytic methods are being increasingly explored for the synthesis and derivatization of azepanes. Enzymes such as imine reductases (IREDs), monoamine oxidases, and lipases can be employed for the asymmetric synthesis of chiral azepane precursors or for the kinetic resolution of racemic mixtures. This is particularly relevant for producing enantiomerically pure forms of substituted 3-hydroxyazepanes.

Flow Chemistry: Continuous flow synthesis provides significant advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to azepane synthesis allows for the rapid optimization of reaction conditions and the safe handling of hazardous reagents. This technology is being utilized to streamline multi-step syntheses of functionalized azepanes, potentially accelerating the production of derivatives of this compound for screening and development.

| Technology | Description | Potential Application for this compound |

|---|---|---|

| Late-Stage C-H Functionalization | Direct modification of C-H bonds, often catalyzed by transition metals. | Introduction of aryl or alkyl groups at various positions on the azepane ring. |

| Photoredox Catalysis | Use of visible light to initiate redox reactions for bond formation. | Functionalization of the azepane scaffold under mild conditions. |

| Biocatalysis | Application of enzymes for highly stereoselective transformations. | Enantioselective synthesis of chiral precursors or resolution of racemic mixtures. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream. | Improved safety, scalability, and control over the synthesis of azepane derivatives. |

Advanced Applications in Complex Molecule Construction

The inherent conformational flexibility and chiral nature of the azepane scaffold make this compound a valuable chiral building block in the synthesis of complex, biologically active molecules. nih.gov

One of the most notable examples is the total synthesis of the natural product (-)-balanol . nih.govnih.gov Balanol is a potent inhibitor of protein kinase C (PKC), an enzyme implicated in various cellular signaling pathways. The hexahydroazepine core of balanol is crucial for its biological activity, and synthetic routes to balanol and its analogues frequently rely on chiral azepane precursors. beilstein-journals.org this compound represents a key synthon for accessing this central ring system with the correct stereochemistry.

Furthermore, azepane-containing amino acids are being incorporated into peptides to create conformationally constrained peptidomimetics . researchgate.net By replacing a segment of a peptide backbone with a rigid azepane scaffold, it is possible to lock the peptide into a specific bioactive conformation. This can lead to enhanced binding affinity, selectivity, and metabolic stability. For instance, cyclic RGD (Arg-Gly-Asp) pentapeptides containing a 7-substituted azepane-2-carboxylic acid have been synthesized and shown to be potent inhibitors of αvβ3 integrin, a receptor involved in angiogenesis and tumor metastasis. researchgate.net

| Complex Molecule | Biological Target/Significance | Role of the Azepane Scaffold |

|---|---|---|

| (-)-Balanol | Protein Kinase C (PKC) inhibitor | Forms the core hexahydroazepine ring essential for activity. nih.govnih.gov |

| Cyclic RGD Peptidomimetics | αvβ3 Integrin inhibitors | Provides conformational constraint to the peptide backbone, enhancing bioactivity. researchgate.net |

Interdisciplinary Research Avenues Involving Azepane Scaffolds

The unique structural features of azepane scaffolds are leading to their exploration in various interdisciplinary research areas, bridging chemistry with biology and medicine.

Chemical Biology: The development of chemical probes to study biological systems is a cornerstone of chemical biology. Functionalized azepanes, derived from building blocks like this compound, are being investigated as scaffolds for the design of molecules that can modulate protein-protein interactions (PPIs) . nih.govajwilsonresearch.com PPIs are often mediated by large, flat interfaces that are challenging to target with traditional small molecules. The three-dimensional structure and conformational rigidity of azepane-based peptidomimetics can mimic secondary structures of proteins, such as β-turns, enabling them to disrupt or stabilize specific PPIs with high affinity and selectivity. cam.ac.uknih.govnih.gov

Medicinal Chemistry and Drug Discovery: The azepane motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a number of approved drugs and biologically active compounds. The conformational diversity of the seven-membered ring allows it to present substituents in a variety of spatial orientations, which is often crucial for potent and selective interaction with biological targets. Future research will likely focus on incorporating the this compound scaffold into novel drug candidates for a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov The development of novel PET tracers is a highly active area of research. Azepane scaffolds could be functionalized with positron-emitting radionuclides, such as fluorine-18, to create new imaging agents. nih.gov The pharmacokinetic properties of the azepane core could be tuned to achieve optimal biodistribution and target engagement for imaging specific receptors or enzymes in the body.

Q & A

Q. What are the recommended methods for synthesizing Benzyl 3-hydroxyazepane-1-carboxylate, and how can purity be optimized?

Synthesis typically involves multi-step routes, such as:

- Carbamate formation : Reacting 3-hydroxyazepane with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Purity ≥95% is achievable with rigorous solvent removal and recrystallization (e.g., using ethanol/water mixtures) .

Q. How should researchers handle and prepare stock solutions of this compound for biological assays?

- Solubility : Test in DMSO (primary choice) or ethanol. For aqueous compatibility, prepare stock in DMSO and dilute in PBS (final DMSO ≤1% v/v) .

- Storage : Aliquot and store at -20°C (1 month stability) or -80°C (6 months). Avoid freeze-thaw cycles to prevent degradation .

Q. Methodological Note :

- Use sonication (37°C, 10–15 min) to enhance dissolution. Confirm solubility via LC-MS or NMR .

Advanced Research Questions

Q. How can structural discrepancies in this compound analogs be resolved during SAR studies?

- Stereochemical analysis : Use X-ray crystallography (e.g., SHELXL ) to confirm configurations. For enantiomers, employ chiral HPLC or CD spectroscopy .

- Contradictory bioactivity data : Compare analogs’ similarity indices (e.g., Tanimoto coefficients) to assess structural divergence. Re-evaluate assay conditions (e.g., pH, solvent effects) .

Q. Example :

| Analog | Similarity Index | Bioactivity (IC₅₀) |

|---|---|---|

| Benzyl 4-hydroxyazepane-1-carboxylate | 0.90 | 12 µM |

| Benzyl 3-hydroxypiperidine-1-carboxylate | 0.92 | 8 µM |

Q. What strategies are effective in analyzing enzyme inhibition mechanisms involving this compound?

- Kinetic studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). Vary substrate/enzyme concentrations in presence of inhibitor .

- Molecular docking : Employ software like AutoDock Vina to model binding interactions. Validate with mutagenesis (e.g., alanine scanning of active-site residues) .

Q. Case Study :

- For kinase targets, pre-incubate enzyme with inhibitor (30 min, 25°C) before adding ATP/substrate. Monitor phosphorylation via Western blot .

Q. How can researchers address contradictory data between computational predictions and experimental results for this compound?

- Reconcile computational models : Refine force field parameters (e.g., AMBER) using experimental NMR or IR data. Cross-validate DFT calculations with crystallographic bond lengths .

- Experimental replication : Repeat assays with controlled variables (e.g., humidity, oxygen levels). Use orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

Q. Troubleshooting Table :

| Discrepancy | Resolution Tool |

|---|---|

| Predicted vs. observed logP | HPLC-based logP measurement |

| Docking vs. IC₅₀ mismatch | Surface plasmon resonance (SPR) |

Q. What are the best practices for characterizing metabolic stability of this compound?

- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .

- Metabolite ID : Use high-resolution MS (Q-TOF) and compare fragmentation patterns with synthetic standards .

Q. Key Parameters :

- Half-life (t₁/₂): >30 min suggests favorable stability.

- Major metabolites: Hydroxylated or debenzylated derivatives .

Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing impurities?

- Process optimization : Use Design of Experiments (DoE) to assess variables (catalyst loading, temperature). For azepane carboxylation, Ce(IV) catalysts improve yields by 15–20% .

- Byproduct control : Implement inline FTIR to monitor reaction progress. For benzyl ester hydrolysis, adjust pH to ≤3 to suppress side reactions .

Q. Yield Data :

| Scale | Yield (Optimized) | Impurity Level |

|---|---|---|

| 10 mmol | 78% | <2% |

| 100 mmol | 65% | 5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.